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Introduction
MS6105 is a potent and specific degrader of Lactate Dehydrogenase (LDH), targeting both

LDHA and LDHB isoforms.[1][2] As a Proteolysis Targeting Chimera (PROTAC), MS6105
recruits an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent

degradation by the proteasome.[1][2] This targeted protein degradation strategy offers a

powerful tool to study the roles of LDH in cellular metabolism, particularly in cancer cells that

exhibit high glycolytic rates (the Warburg effect).[2][3] These application notes provide detailed

protocols for utilizing MS6105 in cell culture experiments to assess its effects on cell viability,

protein expression, and cellular morphology.

Mechanism of Action
MS6105 is a heterobifunctional molecule consisting of a ligand that binds to the von Hippel-

Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to LDHA and LDHB.[2][4] This

ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the LDH

protein, marking it for degradation by the 26S proteasome. This targeted degradation of LDHA

and LDHB disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.

[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12397506?utm_src=pdf-interest
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.medchemexpress.com/ms6105.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.medchemexpress.com/ms6105.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7944301/
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01505
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969998/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS6105-mediated LDH Degradation

MS6105

LDHA/LDHB

Binds VHL E3 Ligase

Recruits

Proteasome

Degradation

Ubiquitinates

Ubiquitin

Click to download full resolution via product page

Caption: Mechanism of action of MS6105 as a PROTAC for LDH degradation.
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The following table summarizes the reported activity of MS6105 in pancreatic cancer cell lines.

Cell Line Assay Type Metric Value
Treatment
Time

Reference

PANC1 Degradation DC₅₀ (LDHA) 38 nM 48 h [1]

PANC1 Degradation DC₅₀ (LDHB) 74 nM 48 h [1]

PANC1
Growth

Inhibition
GI₅₀ 16.1 µM 48 h [1]

MiaPaca2
Growth

Inhibition
GI₅₀ 12.2 µM 48 h [1]

Experimental Protocols
Cell Viability Assay (LDH Release Assay)
This protocol describes how to assess the cytotoxicity of MS6105 by measuring the release of

lactate dehydrogenase from damaged cells.

Materials:

MS6105

Target cells (e.g., PANC1)

Complete cell culture medium

96-well clear flat-bottom plates

LDH cytotoxicity assay kit

Plate reader
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Cell Viability Assay Workflow
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Caption: Workflow for the LDH release-based cell viability assay.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

Compound Preparation: Prepare a stock solution of MS6105 in DMSO. Serially dilute the

stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to

10 µM).

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium

containing the different concentrations of MS6105. Include wells with vehicle control (DMSO)

and a positive control for maximum LDH release (e.g., lysis buffer provided in the assay kit).

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a

5% CO₂ incubator.[1]

Assay:

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well

plate.[5]

Prepare the LDH assay reaction mixture according to the manufacturer's instructions.[5]

Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

Incubate the plate at room temperature for 30 minutes, protected from light.[6]
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Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: %

Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release

Absorbance - Vehicle Control Absorbance)] x 100

Western Blotting for LDHA/LDHB Degradation
This protocol details the procedure for analyzing the degradation of LDHA and LDHB proteins

following treatment with MS6105.

Materials:

MS6105

Target cells

6-well plates

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Western Blotting Workflow
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Caption: Step-by-step workflow for Western Blotting analysis.
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Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and treat with various concentrations of MS6105 for the desired

time (e.g., 48 hours).

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease

inhibitors.[7]

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.[8]

Collect the supernatant containing the protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation and SDS-PAGE:

Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at

95-100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.[8]

Antibody Incubation:

Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading

control overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[8]

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and

capture the signal using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of LDHA and LDHB to the

loading control to determine the extent of degradation.

Immunofluorescence for Cellular Localization
This protocol allows for the visualization of LDHA/LDHB protein levels and localization within

cells after MS6105 treatment.

Materials:

MS6105

Target cells

Chambered culture slides or coverslips in a multi-well plate

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibodies against LDHA or LDHB

Fluorophore-conjugated secondary antibody

DAPI (for nuclear counterstaining)

Mounting medium

Fluorescence microscope

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.antibodies.com/applications/western-blotting/western-blot-protocol
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment:

Grow cells on chambered slides or coverslips.

Treat the cells with MS6105 at the desired concentration and for the appropriate duration.

Fixation and Permeabilization:

Wash the cells with PBS.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

Blocking and Antibody Staining:

Wash three times with PBS.

Block with 5% BSA in PBS for 1 hour at room temperature.

Incubate with the primary antibody (anti-LDHA or anti-LDHB) diluted in the blocking

solution overnight at 4°C.[10]

Wash three times with PBS.

Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room

temperature.[10]

Counterstaining and Mounting:

Wash three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade

mounting medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12397506?utm_src=pdf-body
https://datasheets.scbt.com/protocols/protocol_07.pdf
https://datasheets.scbt.com/protocols/protocol_07.pdf
https://www.scbt.com/resources/protocols/immunofluorescence-cell-staining
https://www.scbt.com/resources/protocols/immunofluorescence-cell-staining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imaging: Visualize the cells using a fluorescence microscope. Capture images to compare

the fluorescence intensity of LDHA/LDHB between treated and untreated cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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